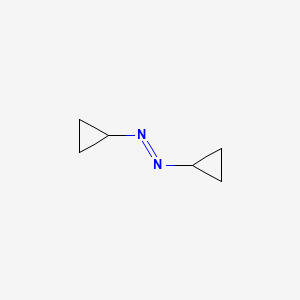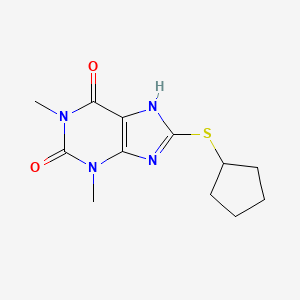
8-Cyclopentylthiotheophylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Cyclopentylthiotheophylline is a synthetic organic compound belonging to the xanthine class. It is known for its potent and selective antagonistic effects on adenosine receptors, particularly the A1 receptor subtype. This compound also acts as a non-selective phosphodiesterase inhibitor, exhibiting stimulant effects with slightly higher potency than caffeine .
Preparation Methods
The synthesis of 8-Cyclopentylthiotheophylline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3-dimethylxanthine (theophylline) and cyclopentylthiol.
Reaction Conditions: The cyclopentylthiol is reacted with theophylline under controlled conditions to introduce the cyclopentylthio group at the 8-position of the xanthine ring.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
8-Cyclopentylthiotheophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The cyclopentylthio group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may require catalysts or specific solvents.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound
Scientific Research Applications
8-Cyclopentylthiotheophylline has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study adenosine receptor signaling pathways and phosphodiesterase inhibition.
Biology: The compound is employed in research to understand its effects on cellular processes and receptor interactions.
Medicine: It has potential therapeutic applications in treating conditions related to adenosine receptor dysregulation, such as cardiovascular diseases and neurological disorders.
Industry: The compound’s stimulant properties make it a candidate for developing new stimulant drugs with improved efficacy and safety profiles
Mechanism of Action
8-Cyclopentylthiotheophylline exerts its effects through the following mechanisms:
Adenosine Receptor Antagonism: By selectively blocking the A1 adenosine receptor, the compound inhibits the physiological effects mediated by this receptor, such as vasodilation and neurotransmitter release.
Phosphodiesterase Inhibition: The compound non-selectively inhibits phosphodiesterase enzymes, leading to increased intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which enhance cellular signaling and metabolic processes
Comparison with Similar Compounds
8-Cyclopentylthiotheophylline can be compared with other similar compounds, such as:
8-Chlorotheophylline: A stimulant drug with similar adenosine receptor antagonistic properties but different chemical structure and physiological effects.
8-Phenyltheophylline: Another xanthine derivative with selective adenosine receptor antagonism but differing in potency and selectivity.
DMPX (3,7-Dimethyl-1-propargylxanthine): A xanthine derivative with distinct pharmacological properties and applications .
Properties
CAS No. |
74039-72-8 |
|---|---|
Molecular Formula |
C12H16N4O2S |
Molecular Weight |
280.35 g/mol |
IUPAC Name |
8-cyclopentylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C12H16N4O2S/c1-15-9-8(10(17)16(2)12(15)18)13-11(14-9)19-7-5-3-4-6-7/h7H,3-6H2,1-2H3,(H,13,14) |
InChI Key |
MEMVDDHMDYKKGA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)SC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



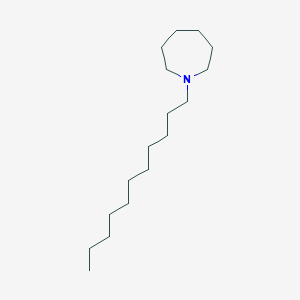
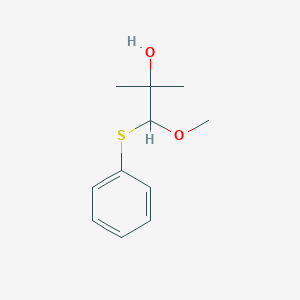
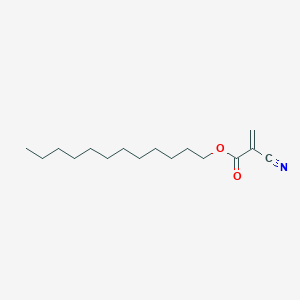
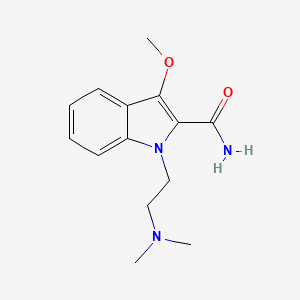


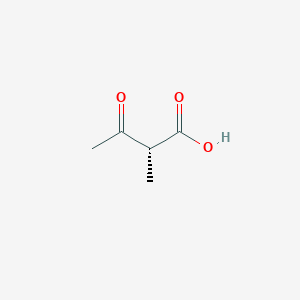


![Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate](/img/structure/B14438981.png)
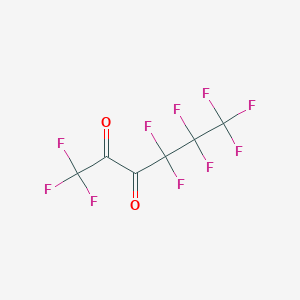
![4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol](/img/structure/B14438989.png)
